molecular formula C7H9NO3 B1293933 Ethyl 5-methylisoxazole-3-carboxylate CAS No. 3209-72-1

Ethyl 5-methylisoxazole-3-carboxylate

Cat. No. B1293933
CAS RN: 3209-72-1
M. Wt: 155.15 g/mol
InChI Key: OCCIGHIQVMLYBZ-UHFFFAOYSA-N
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Patent
US06686352B2

Procedure details

To a solution of ethyl-2,4-dioxovalerate (20 g, 126 mmol) in ethanol (85 mL), was added hydroxylamine hydrochloride (8.8 g, 126 mmol) and sodium hydrogen carbonate (10.6 g, 0.126 mmol). The reaction mixture was then heated under reflux for 1 hour. After cooling, the mixture was evaporated to leave a clear liquid that was distilled to leave the title compound as a colorless liquid (13.3 g, 68%); m/z (EI) 156.0 (MH).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[C:5](=O)[CH2:6][C:7](=[O:9])[CH3:8])[CH3:2].Cl.[NH2:13]O.C(=O)([O-])O.[Na+]>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[CH:6]=[C:7]([CH3:8])[O:9][N:13]=1)=[O:11])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(C(CC(C)=O)=O)=O
Name
Quantity
8.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10.6 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
85 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a clear liquid that
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NOC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.